molecular formula C24H18N4O2S B12470958 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B12470958
M. Wt: 426.5 g/mol
InChI Key: LAQICULVIKGLBM-UHFFFAOYSA-N
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Description

N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a naphthalene ring, a thieno[2,3-c]pyrazole moiety, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves a multi-step process. One common method involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in the presence of a suitable catalyst, such as ammonium acetate, in ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or thieno[2,3-c]pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key bacterial enzymes such as adenylate kinase and peptide deformylase, disrupting essential cellular processes . Additionally, its ability to chelate metal ions can enhance its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene ring, a thieno[2,3-c]pyrazole moiety, and a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C24H18N4O2S/c1-15-19-13-22(31-24(19)28(27-15)17-8-3-2-4-9-17)23(30)26-25-14-20-18-10-6-5-7-16(18)11-12-21(20)29/h2-14,29H,1H3,(H,26,30)

InChI Key

LAQICULVIKGLBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

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